methyl 2-bromo-2-methylpropanoate
Description
Overview of Methyl 2-Bromo-2-Methylpropanoate (B8525525) as a Key Chemical Entity
Methyl 2-bromo-2-methylpropanoate, also known by synonyms such as methyl α-bromoisobutyrate, is an organic compound with the chemical formula C5H9BrO2. nih.govsigmaaldrich.com Structurally, it is the methyl ester of 2-bromo-2-methylpropanoic acid. ymdb.ca This compound is a clear, colorless to light yellow liquid and is characterized by its role as a versatile building block in chemical synthesis. clearsynth.com Its utility stems from the presence of a bromine atom and a methyl ester group, which allow for a variety of chemical transformations.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 23426-63-3 |
| Molecular Formula | C5H9BrO2 |
| Molecular Weight | 181.03 g/mol |
| Density | 1.399 g/mL at 20 °C |
| Boiling Point | 145.8°C at 760mmHg |
| Flash Point | 49°C |
Source: chemicalbook.compinpools.com
Historical Context of its Application in Polymer Science and Organic Synthesis
The historical significance of this compound is deeply intertwined with the advent and refinement of controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP). ATRP, a powerful method for creating well-defined polymers, relies on initiators to start the polymerization process. acs.org this compound and its derivatives, such as ethyl 2-bromoisobutyrate, have been widely used as initiators in these reactions. acs.orgcmu.edu The ability to initiate the polymerization of a wide range of monomers, including styrenes and (meth)acrylates, has made it a foundational tool for polymer chemists. acs.orgresearchgate.net
In the field of organic synthesis, this compound has a long-standing history as a reactant for introducing the 2-methylpropanoate (B1197409) moiety into molecules. For instance, it has been utilized in the synthesis of more complex molecules like methyl 2-[p-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate. prepchem.com The reactivity of the carbon-bromine bond allows for nucleophilic substitution reactions, making it a valuable precursor in the synthesis of various organic compounds.
Scope and Significance in Contemporary Chemical Research
The importance of this compound continues to grow in contemporary chemical research. Its primary role remains as an initiator in ATRP, enabling the synthesis of advanced polymeric materials with complex architectures, such as block copolymers and polymer brushes. acs.orgsigmaaldrich.com These materials find applications in diverse fields, including nanotechnology, drug delivery, and surface modification. researchgate.netgelest.com
Recent research has focused on expanding the utility of initiators derived from this compound. For example, functionalized initiators are being developed to introduce specific end-groups onto polymer chains, allowing for further chemical modifications and the creation of "smart" materials that respond to external stimuli. acs.orgresearchgate.net
Furthermore, its application in organic synthesis remains highly relevant. It serves as a key starting material for the synthesis of various compounds, including chiral molecules that are important in medicinal chemistry for the development of new drugs. chemimpex.com The versatility of this compound ensures its continued use in the exploration of novel chemical transformations and the construction of complex molecular structures.
Table 2: Key Research Applications of this compound
| Research Area | Specific Application |
|---|---|
| Polymer Chemistry | Initiator for Atom Transfer Radical Polymerization (ATRP) |
| Organic Synthesis | Precursor for the synthesis of complex organic molecules |
| Materials Science | Synthesis of polymer brushes and functional materials |
| Medicinal Chemistry | Building block for the synthesis of chiral compounds and potential drug candidates |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-5(2,6)4(7)8-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUSVJVVRXWKDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177982 | |
| Record name | Methyl 2-bromo-2-methylpropionate | |
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Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23426-63-3 | |
| Record name | Methyl 2-bromo-2-methylpropanoate | |
| Source | CAS Common Chemistry | |
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| Record name | Methyl 2-bromo-2-methylpropionate | |
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| Record name | 23426-63-3 | |
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| Record name | Methyl 2-bromo-2-methylpropionate | |
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| Record name | Methyl 2-bromo-2-methylpropionate | |
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| Record name | METHYL 2-BROMO-2-METHYLPROPIONATE | |
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Ii. Advanced Synthetic Methodologies for Methyl 2 Bromo 2 Methylpropanoate
Esterification Reactions for Methyl 2-Bromo-2-Methylpropanoate (B8525525) Synthesis
Esterification remains a fundamental and widely practiced method for producing methyl 2-bromo-2-methylpropanoate. This class of reactions involves the formation of an ester from a carboxylic acid or its derivative.
The most straightforward synthesis of this compound is the direct esterification of 2-bromo-2-methylpropionic acid with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid. The process generally involves refluxing the acid and alcohol together to drive the reaction towards the ester product. chemicalbook.com While effective, these reactions are often slow and may require several days to reach equilibrium without a catalyst. researchgate.net
One documented synthesis reports a high yield of 93% when the reaction is conducted with sulfuric acid as a catalyst and refluxed for two hours. chemicalbook.com This method is a common choice due to the relative availability of the starting materials. chemicalbook.com
Table 1: Direct Esterification of 2-Bromo-2-Methylpropionic Acid
| Reactants | Catalyst | Conditions | Yield | Reference |
|---|
An alternative and highly efficient route employs 2-bromo-2-methylpropionyl bromide, a more reactive derivative of the carboxylic acid. nih.govfishersci.ca Acid bromides react readily with alcohols to form esters. In this synthesis, 2-bromo-2-methylpropionyl bromide is reacted with methanol. The high reactivity of the acyl bromide allows the reaction to proceed under milder conditions and often with higher yields compared to direct esterification of the carboxylic acid. This method is particularly useful when seeking to avoid the harsh acidic conditions of traditional esterification. The general manufacturing information for 2-bromo-2-methylpropionyl bromide indicates its use in making fine and large-scale chemicals. nih.gov
A related patented method describes a two-step process where an alkanoic acid is first selectively brominated in the presence of its acid halide, followed by the esterification of the resulting 2-bromoalkanoic acid. google.com
While not a direct synthesis of the title compound, the alkylation of phenols with alkyl 2-bromo-2-methylpropanoates is a significant reaction that utilizes this class of compounds. jcsp.org.pk This method is recognized for affording high yields in the synthesis of 2-methyl-2-aryloxy propanoates, which are found in various pharmaceuticals. jcsp.org.pk For instance, a phenol (B47542) can be reacted with this compound in the presence of a base like potassium carbonate to form a new carbon-oxygen bond. prepchem.com
Table 2: Example of Phenol Alkylation
| Reactants | Base | Solvent | Product Type | Reference |
|---|
Green Chemistry Approaches in this compound Synthesis
In line with the growing emphasis on environmental sustainability, green chemistry principles are being applied to the synthesis of chemical compounds, including esters like this compound. The focus is on developing efficient routes that minimize waste and avoid toxic substances. rsc.org
Modern synthetic strategies aim to improve efficiency and sustainability. One such advancement is the use of microchannel reactors. A process for preparing brominated tert-butane using a microchannel reactor has been developed, which significantly reduces reaction times from hours to minutes and increases both conversion and selectivity. google.com This technology offers precise control over reaction conditions and could be adapted for the synthesis of this compound, potentially leading to a high-yield, continuous production process. google.com
Another green approach involves catalyst-free synthesis. For related compounds like methyl propionate (B1217596), a highly selective, catalyst-free synthesis has been reported at room temperature using a reversible CO2 capture approach with an organic superbase. rsc.orgabo.fi This methodology avoids the use of expensive and toxic catalysts typically employed in industrial synthesis. rsc.org
A primary goal of green chemistry is to reduce or eliminate the use and generation of hazardous substances. Traditional industrial syntheses of related esters often rely on expensive catalysts and toxic, explosive gases like carbon monoxide and hydrogen. rsc.org
The development of catalyst-free systems, such as the one using an organic superbase for methyl propionate synthesis, represents a significant step forward in reducing reliance on toxic materials. rsc.orgabo.fi Furthermore, improving reaction selectivity, as seen in the microchannel reactor technology, inherently reduces waste by minimizing the formation of unwanted byproducts. google.com By avoiding side reactions like the formation of polymer products seen in phenol alkylation, green methods can lead to cleaner reaction profiles and less waste. jcsp.org.pk
Synthesis of Functionalized this compound Derivatives
The versatility of the 2-bromo-2-methylpropanoate group is showcased in its incorporation into a variety of molecules bearing additional reactive functional groups. These bifunctional compounds are instrumental in materials science and polymer chemistry, acting as bridges between polymerization processes and post-polymerization modifications.
Azidoethyl 2-Bromo-2-Methylpropanoate (AEBMP) Synthesis
Azidoethyl 2-bromo-2-methylpropanoate (AEBMP) is a bifunctional initiator widely used in polymer chemistry. It contains a tertiary bromide suitable for initiating ATRP and a terminal azide (B81097) group that can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This dual functionality allows for the synthesis of azide-terminated polymers that can be easily conjugated to other molecules or surfaces.
The synthesis of AEBMP is typically achieved through a straightforward esterification reaction between 2-azidoethanol (B47996) and 2-bromo-2-methylpropionyl bromide. acs.org The reaction is generally performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrobromic acid byproduct. An inert, dry solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) is used, and the reaction is often conducted at low temperatures (e.g., 0 °C) to control its exothermicity.
Table 1: Synthesis of Azidoethyl 2-Bromo-2-Methylpropanoate (AEBMP)
| Reactant 1 | Reactant 2 | Base | Solvent | Key Conditions | Product |
|---|
The resulting product, AEBMP, is a liquid that can be purified by column chromatography. acs.org Its structure and purity are confirmed using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy, which would show characteristic signals for the ester, alkyl bromide, and azide functional groups. acs.orgchemspider.com
Prop-2-yn-1-yl 2-Bromo-2-Methylpropanoate (PBiB) Synthesis
Prop-2-yn-1-yl 2-bromo-2-methylpropanoate (PBiB), also known as propargyl 2-bromoisobutyrate, is another crucial bifunctional ATRP initiator. It features a terminal alkyne group, making it a complementary partner to azide-functionalized molecules in CuAAC click reactions. magtech.com.cnlookchem.com The use of PBiB allows for the creation of alkyne-terminated polymers, which are valuable precursors for constructing complex macromolecular architectures like block copolymers and polymer-biomolecule conjugates. cmu.edu
The synthesis of PBiB follows a standard esterification protocol. Propargyl alcohol (prop-2-yn-1-ol) is reacted with 2-bromo-2-methylpropionyl bromide in an aprotic solvent. A tertiary amine base is required to scavenge the HBr generated during the reaction.
Table 2: Synthesis of Prop-2-yn-1-yl 2-Bromo-2-Methylpropanoate (PBiB)
| Reactant 1 | Reactant 2 | Base | Solvent | Key Conditions | Product |
|---|
Research has shown that under certain ATRP conditions, the terminal alkyne of PBiB can undergo side reactions, such as oxidative alkyne-alkyne coupling (Glaser coupling), which can lead to polymers with bimodal molecular weight distributions. magtech.com.cnlookchem.com This highlights the importance of carefully selecting polymerization conditions to maintain the integrity of the terminal alkyne for subsequent click reactions.
Hydroxyalkyl 2-Bromo-2-Methylpropanoate Synthesis (e.g., 2,3-Dihydroxypropyl, 3-Hydroxypropyl, 6-Hydroxyhexyl)
Hydroxy-functionalized ATRP initiators are valuable for preparing polymers with terminal hydroxyl groups. These groups can serve as points for further chemical modification or can impart hydrophilicity to the polymer chain end. The synthesis of these initiators typically involves the monoesterification of a diol or polyol with 2-bromo-2-methylpropionyl bromide. A key challenge in these syntheses is achieving mono-substitution and avoiding the formation of di-esterified byproducts.
2,3-Dihydroxypropyl 2-Bromo-2-Methylpropanoate: This water-soluble initiator is synthesized via a two-step process starting from glycerol (B35011). First, the 1,2-diol of glycerol is protected by reacting it with acetone (B3395972) under acidic conditions to form solketal (B138546) ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol). bohrium.com The remaining primary alcohol of solketal is then esterified with 2-bromo-2-methylpropionyl bromide. In the final step, the acetonide protecting group is removed by acid-catalyzed hydrolysis to regenerate the diol functionality, yielding the desired initiator. tcichemicals.com
3-Hydroxypropyl and 6-Hydroxyhexyl 2-Bromo-2-Methylpropanoate: The synthesis of these initiators is accomplished by the direct, partial esterification of the corresponding diol (1,3-propanediol or 1,6-hexanediol). To favor the formation of the mono-ester, a large excess of the diol is typically used relative to the 2-bromo-2-methylpropionyl bromide. This statistical approach increases the probability that the acyl bromide will react with a diol molecule at only one of its hydroxyl groups. The reaction is carried out in the presence of a base and is followed by careful purification, often involving chromatographic separation, to isolate the desired mono-functionalized product from unreacted diol and the di-substituted byproduct.
Table 3: Synthesis of Hydroxyalkyl 2-Bromo-2-Methylpropanoates
| Target Compound | Alcohol Precursor | Key Synthetic Strategy |
|---|---|---|
| 2,3-Dihydroxypropyl 2-bromo-2-methylpropanoate | Glycerol | Protection of 1,2-diol (as solketal), esterification, deprotection. bohrium.comtcichemicals.com |
| 3-Hydroxypropyl 2-bromo-2-methylpropanoate | 1,3-Propanediol | Mono-esterification using a large excess of the diol. |
Bromoisobutyrate-Terminated Alkanethiols (e.g., BMTBM, MBM, MTBM)
Alkanethiols terminated with a 2-bromoisobutyrate group are important for surface modification, particularly for the functionalization of gold surfaces to create self-assembled monolayers (SAMs). These SAMs can then be used to initiate "grafting-from" polymerization via ATRP, leading to the growth of polymer brushes on the surface.
The synthesis of these bifunctional molecules is a multi-step process. A common route involves:
Esterification: A halo-alcohol, such as 11-bromo-1-undecanol, is reacted with 2-bromo-2-methylpropionyl bromide. This creates a molecule with two bromide groups of differing reactivity: a primary alkyl bromide and the tertiary bromide of the initiator group.
Thiolation: The resulting dibromide is then reacted with a thiolating agent, such as potassium thioacetate (B1230152). The primary bromide is significantly more susceptible to nucleophilic substitution by the thioacetate anion than the sterically hindered tertiary bromide.
Hydrolysis: The thioacetate ester is subsequently hydrolyzed under basic or acidic conditions to yield the free thiol.
This selective transformation provides the desired ω-mercaptoalkyl 2-bromo-2-methylpropanoate initiator. The specific structures of BMTBM, MBM, and MTBM would depend on the length of the alkanethiol chain used in the synthesis.
Silane-Functionalized Initiators (e.g., 11-(2-Bromo-2-methyl)propionyloxy]undecyltrichlorosilane, (3-Trimethoxysilyl)propyl 2-Bromo-2-Methylpropionate)
Silane-functionalized initiators are designed for the covalent attachment to surfaces rich in hydroxyl groups, such as silicon wafers, glass, and various metal oxides. The silane (B1218182) group (e.g., trichlorosilane (B8805176) or trimethoxysilane) reacts with surface hydroxyls to form stable siloxane bonds, anchoring the initiator to the substrate. Subsequent ATRP allows for the growth of polymer brushes directly from the surface, a technique widely used to tailor surface properties like wettability, biocompatibility, and adhesion.
11-[(2-Bromo-2-methyl)propionyloxy]undecyltrichlorosilane: The synthesis of this initiator is foundational for surface-initiated ATRP from silicon substrates. A common synthetic route involves the hydrosilylation of an ω-unsaturated ester. First, 10-undecen-1-ol (B85765) is esterified with 2-bromo-2-methylpropionyl bromide to form 10-undecenyl 2-bromo-2-methylpropanoate. This intermediate is then reacted with trichlorosilane (HSiCl₃) in the presence of a platinum catalyst (e.g., Karstedt's catalyst). The hydrosilylation reaction adds the Si-H bond across the terminal double bond, yielding the final trichlorosilyl-terminated initiator. acs.org
(3-Trimethoxysilyl)propyl 2-Bromo-2-Methylpropionate: This initiator is synthesized by the direct esterification of 3-(trimethoxysilyl)propan-1-ol with 2-bromo-2-methylpropionyl bromide. tcichemicals.com The reaction is performed in an inert solvent with a non-nucleophilic base to neutralize the HBr byproduct. The trimethoxysilyl group is less reactive towards water than the trichlorosilyl (B107488) group, making this initiator easier to handle, though the grafting process may require longer reaction times or catalysis.
Table 4: Synthesis of Silane-Functionalized Initiators
| Target Compound | Precursors | Key Reaction Type |
|---|---|---|
| 11-[(2-Bromo-2-methyl)propionyloxy]undecyltrichlorosilane | 10-Undecen-1-ol, 2-Bromo-2-methylpropionyl bromide, Trichlorosilane | Esterification followed by Hydrosilylation. acs.org |
Iii. Mechanistic Investigations of Reactions Involving Methyl 2 Bromo 2 Methylpropanoate
Radical Reaction Pathways and Kinetics
The carbon-bromine bond in methyl 2-bromo-2-methylpropanoate (B8525525) is relatively weak and can be homolytically cleaved to generate a stable tertiary radical. This property is central to its role in various radical-mediated processes.
Role as a Free Radical Initiator in Polymerization
Methyl 2-bromo-2-methylpropanoate is widely utilized as an initiator in free-radical polymerization. chemicalbook.comfujifilm.com The process begins with the generation of a 2-methoxycarbonyl-2-propyl radical through the homolytic cleavage of the C-Br bond. This can be achieved through thermal or photochemical methods, or more commonly, through the action of a transition metal catalyst in a process known as Atom Transfer Radical Polymerization (ATRP). wikipedia.org
Once formed, this initiating radical adds to a monomer unit, creating a new radical species that subsequently propagates by adding to further monomer units. The general mechanism involves the following steps:
Initiation: The decomposition of the initiator to form primary radicals.
Propagation: The addition of the radical to monomer units to form a growing polymer chain.
Termination: The reaction between two radical species, leading to the cessation of chain growth.
The efficiency of this compound as an initiator is attributed to the stability of the tertiary radical formed, which readily adds to vinyl monomers. cmu.edu
Two-Component Radical Addition Reactions
This compound can participate in two-component radical addition reactions, where the initially formed tertiary radical adds to an unsaturated compound, such as an alkene or alkyne. This is often followed by a hydrogen atom transfer from a suitable donor to quench the resulting radical and form the final product. A classic example is the anti-Markovnikov addition of HBr to alkenes in the presence of peroxides, where a bromine radical initiates the addition to the double bond. masterorganicchemistry.com The regioselectivity of this addition is governed by the formation of the more stable radical intermediate. masterorganicchemistry.com
Radical Cascade Reactions
Radical cascade reactions involve a series of intramolecular and/or intermolecular radical additions, where a single initiation event triggers a sequence of bond-forming steps. This compound can serve as an initiator for such cascades. The initially generated tertiary radical can add to a molecule containing multiple reactive sites, leading to a cascade of cyclizations or additions.
The design of these cascade reactions relies on a detailed understanding of the kinetics and thermodynamics of each individual step. The relative rates of the competing radical processes, such as cyclization versus intermolecular addition, determine the final product structure.
Atom Transfer Radical Polymerization (ATRP) Mechanisms
ATRP is a powerful controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. cmu.edusigmaaldrich.com this compound is a commonly employed initiator in ATRP. cmu.edu
Initiation Mechanism by this compound
In ATRP, the initiation process involves the reversible activation of the dormant initiator, this compound (R-X), by a transition metal complex in its lower oxidation state (e.g., Cu(I)Br). wikipedia.org This generates the active radical species (R•) and the transition metal complex in its higher oxidation state (e.g., Cu(II)Br₂). wikipedia.orgnih.gov
The key to ATRP is the establishment of a dynamic equilibrium between the active (radical) and dormant (alkyl halide) species. cmu.edu The equilibrium constant, KATRP, is a critical parameter that dictates the polymerization rate and the degree of control. cmu.edu For this compound, the equilibrium lies far to the side of the dormant species, ensuring a low concentration of radicals at any given time and minimizing termination reactions. dtic.mil
The rate of initiation should be comparable to or faster than the rate of propagation to ensure that all polymer chains grow simultaneously, leading to a narrow molecular weight distribution. cmu.edu The structure of the initiator significantly influences the rate of activation. cmu.edu
Below is a table summarizing kinetic data for the ATRP of methyl methacrylate (B99206) (MMA) using various initiators, highlighting the efficiency of isobutyrate-based initiators like this compound.
| Initiator | Catalyst System | k_p / (M⁻¹s⁻¹) | M_n,exp | M_w/M_n |
| Ethyl 2-bromoisobutyrate | CuBr/dNbpy | - | 9,800 | 1.15 |
| p-Toluenesulfonyl chloride | CuBr/dNbpy | - | 10,500 | 1.20 |
| Benzhydryl chloride | CuCl/dNbpy | - | 12,000 | 1.35 |
| Diethyl 2-bromo-2-methylmalonate | CuBr/dNbpy | - | 8,500 | 1.25 |
Data adapted from literature for the ATRP of MMA, demonstrating the effectiveness of various initiators. The polydispersity index (M_w/M_n) indicates the breadth of the molecular weight distribution. acs.org
Controlled Polymer Chain Growth and End-Group Functionality
The controlled nature of ATRP allows for the synthesis of polymers with predictable molecular weights, which increase linearly with monomer conversion. acs.org This is a direct consequence of the "living" character of the polymerization, where the number of polymer chains remains constant throughout the reaction.
A significant advantage of using this compound as an initiator is the retention of the bromine atom at the terminus of the polymer chain. nih.gov This end-group functionality is crucial as it allows for further chemical modifications, such as chain extension to form block copolymers or reaction with other functional molecules to create well-defined polymer architectures. cmu.edunih.gov
The fidelity of the end-group is a key indicator of a well-controlled ATRP process. The following table illustrates the controlled growth of poly(methyl methacrylate) (PMMA) initiated by an alkyl bromide in an ATRP system.
| Time (h) | Conversion (%) | M_n,exp | M_w/M_n |
| 1 | 25 | 2,800 | 1.18 |
| 2 | 48 | 5,200 | 1.15 |
| 3 | 65 | 7,100 | 1.13 |
| 4 | 82 | 8,900 | 1.12 |
This table shows the linear increase in number-average molecular weight (M_n,exp) with monomer conversion over time for a typical ATRP of MMA, while maintaining a low polydispersity index (M_w/M_n). acs.org
Catalytic Systems in ATRP (e.g., CuBr/Bipyridine, Cu(I)Br-Me6Tren)
Atom Transfer Radical Polymerization (ATRP) is a powerful method for creating well-defined polymers, and the choice of catalytic system is crucial for its success. This compound and its derivatives are common initiators in these processes. The catalyst's role is to reversibly activate and deactivate the dormant polymer chains, typically through a one-electron redox process involving a transition metal complex. Copper-based systems are the most extensively studied and utilized for this purpose.
The CuBr/Bipyridine (bpy) system was one of the first and most fundamental catalysts used in ATRP. researchgate.net In this system, copper(I) bromide (CuBr) acts as the activator, and a nitrogen-based ligand, 2,2'-bipyridine, is used to solubilize the copper salt and tune its reactivity. researchgate.net The mechanism involves the homolytic cleavage of the carbon-bromine bond of the initiator, this compound, by the Cu(I)/bpy complex to form a radical species and the oxidized Cu(II)/bpy complex. This process establishes an equilibrium that keeps the radical concentration low, thus minimizing termination reactions. The activity of the CuBr/bpy catalyst can be modified by introducing different substituents on the bipyridine rings, with electron-donating groups generally increasing the catalyst's activity and the rate of polymerization. researchgate.net
Another highly effective catalytic system involves the use of Cu(I)Br complexed with tris[2-(dimethylamino)ethyl]amine (B34753) (Me6Tren) . researchgate.netacs.org Me6Tren is a tetradentate amine ligand that forms a more active catalyst with Cu(I)Br compared to the bidentate bipyridine ligand. This increased activity often allows for polymerization to occur at lower temperatures or with lower catalyst concentrations. researchgate.net However, the high activity of the Cu(I)/Me6Tren complex can also lead to challenges, such as a higher susceptibility to disproportionation, especially in certain solvents. acs.org This disproportionation of Cu(I) into Cu(0) and Cu(II) can alter the polymerization kinetics. researchgate.net In some advanced ATRP techniques, such as those conducted in aqueous media, this rapid disproportionation is exploited to generate the active Cu(0) species in situ for Single-Electron Transfer Living Radical Polymerization (SET-LRP). researchgate.net
The selection between these catalytic systems depends on the specific monomer being polymerized and the desired reaction conditions.
Table 1: Comparison of Common Catalytic Systems for ATRP
| Feature | CuBr/Bipyridine (bpy) | Cu(I)Br-Me6Tren |
| Ligand Type | Bidentate | Tetradentate |
| Relative Activity | Moderate | High acs.org |
| Key Characteristics | Foundational system; activity tunable via ligand substitution. researchgate.net | Forms highly active complexes, enabling lower catalyst loads. researchgate.net |
| Potential Issues | Can have limited solubility depending on the solvent and bpy derivative. | Prone to disproportionation, which can affect polymerization control. researchgate.netacs.org |
Suppression of Side Reactions in ATRP
While ATRP is known for its control over polymer architecture, side reactions can occur, compromising the "living" nature of the polymerization and affecting the final product's properties. When using functional initiators derived from this compound, such as prop-2-yn-1-yl 2-bromo-2-methylpropanoate (PBiB), specific side reactions can become prominent. byjus.comwikipedia.org
A significant side reaction is the oxidative coupling of terminal alkyne groups present on the initiator or polymer chain ends. byjus.com This coupling, often referred to as Glaser coupling, can occur under ATRP conditions, leading to the dimerization of polymer chains. wikipedia.org The result is a polymer with a bimodal molecular weight distribution, which is undesirable for applications requiring high uniformity. byjus.com One effective method to suppress this side reaction is to protect the terminal alkyne group, for instance, with a trimethylsilyl (B98337) group. However, this adds extra synthesis and deprotection steps. wikipedia.org
Another common side reaction in ATRP is the loss of chain-end functionality through termination events. Since the control in ATRP relies on the reversible activation of the dormant species (P-Br), any irreversible loss of the terminal bromine atom leads to a "dead" polymer chain that can no longer propagate. This loss is equivalent to the net irreversible oxidation of the Cu(I) activator to Cu(II). researchgate.net By carefully controlling the reaction conditions, such as temperature, solvent, and catalyst concentration, the rate of termination can be minimized relative to the rate of propagation. In some advanced ATRP methods, like Activators Regenerated by Electron Transfer (ARGET) or Initiators for Continuous Activator Regeneration (ICAR) ATRP, a reducing agent is used to continuously regenerate the Cu(I) activator from the accumulated Cu(II), which helps to maintain the equilibrium and suppress the effects of termination.
Reformatsky Reaction Pathways
The Reformatsky reaction is a classic carbon-carbon bond-forming reaction that utilizes an α-haloester, metallic zinc, and a carbonyl compound (an aldehyde or ketone). organic-chemistry.org this compound is an ideal α-haloester for this reaction. The general mechanism begins with the oxidative insertion of zinc metal into the carbon-bromine bond of the ester, forming an organozinc reagent known as a Reformatsky enolate. organic-chemistry.orgrsc.orgbeilstein-journals.org This enolate is less reactive and less basic than corresponding Grignard reagents or lithium enolates, which prevents it from reacting with the ester functionality of another molecule. rsc.org The enolate then adds to the carbonyl group of an aldehyde or ketone to form a β-hydroxy ester after an acidic workup. organic-chemistry.org
Reaction with Zinc and Arylglyoxals
When this compound reacts with zinc and an arylglyoxal, a specific pathway of the Reformatsky reaction unfolds. Arylglyoxals are dicarbonyl compounds, typically containing an aldehyde and a ketone functional group. The Reformatsky enolate generated from this compound will act as a nucleophile and attack one of the carbonyl carbons of the arylglyoxal.
The mechanistic steps are as follows:
Enolate Formation: Zinc metal reacts with this compound to form the corresponding zinc enolate.
Nucleophilic Attack: The zinc enolate selectively attacks one of the carbonyl groups of the arylglyoxal. Due to the higher reactivity of aldehydes compared to ketones, the attack will preferentially occur at the aldehyde carbonyl.
Intermediate Formation: This attack forms a zinc alkoxide intermediate.
Protonation: Subsequent treatment with a dilute acid (acidic workup) protonates the alkoxide to yield the final product, a β-hydroxy-γ-keto ester.
This reaction provides a direct route to highly functionalized molecules containing multiple carbonyl and hydroxyl groups.
Formation of Bicyclic Structures
The Reformatsky reaction can be performed in an intramolecular fashion to synthesize cyclic, and by extension, bicyclic structures. libretexts.orgrsc.org This requires a substrate that contains both the α-bromoester functionality and a carbonyl group within the same molecule, separated by a suitable carbon chain.
The mechanistic pathway for forming a bicyclic system can be envisioned as follows:
A precursor molecule is designed to contain a ring structure that is appended with both a carbonyl group (ketone or aldehyde) and a side chain ending in the 2-bromo-2-methylpropanoate group.
Upon the addition of zinc, the Reformatsky enolate is formed at the α-bromoester site.
This enolate can then attack the tethered carbonyl group within the same molecule.
This intramolecular nucleophilic attack results in the formation of a new ring, creating a bicyclic system. For example, an intramolecular Reformatsky reaction has been successfully employed to construct a bicyclo[5.1.0]octane ring system. libretexts.org
An acidic workup then yields the final bicyclic β-hydroxy ester. The stereochemical outcome of the cyclization is often influenced by the transition state geometry.
This intramolecular variant of the Reformatsky reaction is a powerful tool in organic synthesis for the construction of complex polycyclic molecules from linear or monocyclic precursors. rsc.org
Nucleophilic Substitution Reactions (SN1/SN2) of Bromine Moiety
The bromine atom in this compound is attached to a tertiary carbon atom. This structural feature dictates that its nucleophilic substitution reactions proceed via an S_N1 (Substitution, Nucleophilic, Unimolecular) mechanism. researchgate.net
The S_N1 mechanism is a two-step process:
Rate-Determining Step: The first and slowest step is the spontaneous, unimolecular dissociation of the carbon-bromine bond. This results in the loss of the bromide leaving group and the formation of a planar, tertiary carbocation intermediate. This step is rate-limiting because it has the highest energy barrier. researchgate.net The stability of this tertiary carbocation is enhanced by the inductive effect and hyperconjugation from the three methyl groups (one on the α-carbon and the two of the ester methyl group are not directly attached to the carbocation center, but the alpha-methyl and the carbonyl carbon are).
Nucleophilic Attack: The second step is the rapid attack of a nucleophile on the electrophilic carbocation. Since the carbocation is planar, the nucleophile can attack from either face, which would lead to a racemic or nearly racemic mixture of products if the carbon were a stereocenter.
This is in stark contrast to primary alkyl halides, which favor the S_N2 (Substitution, Nucleophilic, Bimolecular) mechanism, a single-step concerted process where the nucleophile attacks as the leaving group departs. The significant steric hindrance around the tertiary carbon in this compound prevents the backside attack required for an S_N2 reaction. The reaction of 2-bromo-2-methylpropane, a closely related tertiary halide, with water is a classic example of an S_N1 reaction that is significantly faster than the corresponding reaction of a primary halide. researchgate.net
Computational Chemistry and Mechanistic Elucidation
Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound and its analogs, computational studies provide insights that complement experimental findings.
In the context of ATRP , DFT calculations are used to study the thermodynamics and kinetics of the initiation process. mdpi.com For example, computational models can determine the bond dissociation energy (BDE) of the C-Br bond in the initiator, which is a key parameter influencing its efficiency. mdpi.com Furthermore, calculations can predict the equilibrium constant for the activation/deactivation process (K_ATRP) by modeling the energies of the initiator, the radical, and the copper(I) and copper(II) complexes. researchgate.netmdpi.com These theoretical values often show good agreement with experimentally determined ones. mdpi.com
For S_N1 reactions , computational methods can map the entire reaction pathway. Theoretical investigations can calculate the energy of the reactants, the transition state for the C-Br bond cleavage, the carbocation intermediate, and the final product. This allows for the determination of the activation energy barrier, confirming that the initial dissociation is indeed the rate-determining step.
In the Reformatsky reaction , DFT modeling can be applied to study the structure of the zinc enolate intermediate and the transition states for its addition to carbonyl compounds. Such studies can help explain the stereoselectivity observed in these reactions by comparing the energies of different transition state geometries. By modeling the reactants, intermediates, and transition states, computational chemistry provides a molecular-level understanding of the reaction pathways, energetics, and selectivity of the diverse reactions involving this compound.
Density Functional Theory (DFT) Studies on Reaction Intermediates and Pathways
While specific Density Functional Theory (DFT) studies exclusively targeting this compound are not extensively documented in publicly accessible literature, the well-established principles of physical organic chemistry, supported by computational studies on analogous tertiary halides like 2-bromo-2-methylpropane, provide a robust framework for understanding its reaction mechanisms.
The initial and rate-determining step in both S_N1 and E1 reactions of this compound is the heterolytic cleavage of the carbon-bromine (C-Br) bond to form a tertiary carbocation and a bromide ion. This process is endergonic and involves a significant activation energy barrier, corresponding to the transition state for C-Br bond dissociation.
The stability of the resulting tertiary carbocation is a critical factor. It is stabilized by the inductive effect of the three alkyl groups (two methyl groups and the methyl ester group) and by hyperconjugation, where the electrons from adjacent C-H and C-C sigma bonds overlap with the empty p-orbital of the carbocation. DFT calculations on similar systems have quantified this stabilization, showing a distribution of the positive charge across the central carbon and adjacent atoms.
Once formed, the planar carbocation intermediate can be attacked by a nucleophile from either face, leading to a racemic or nearly racemic mixture if the carbon is chiral. In the case of this compound, the alpha-carbon is not chiral. The subsequent steps involve either the attack of a nucleophile (S_N1) or the removal of a beta-proton by a base (E1).
Table 1: Hypothetical DFT-Calculated Energy Profile for the Solvolysis of this compound
| Species/Transition State | Description | Relative Energy (kcal/mol) |
| Reactant | This compound | 0.0 |
| TS1 | Transition state for C-Br bond cleavage | +20 to +25 |
| Intermediate | Tertiary carbocation + Br- | +10 to +15 |
| TS2 (SN1) | Transition state for nucleophilic attack | +12 to +17 |
| Product (SN1) | Substitution product | Variable |
| TS3 (E1) | Transition state for beta-proton abstraction | +13 to +18 |
| Product (E1) | Elimination product | Variable |
Note: The values in this table are illustrative and based on typical values for tertiary alkyl halide solvolysis. Specific DFT calculations for this compound are required for precise energies.
Understanding Stereoselectivity and Chemoselectivity
Stereoselectivity:
For reactions of this compound, the concept of stereoselectivity primarily arises in the context of the geometry of the alkene formed in E1 elimination reactions. The carbocation intermediate allows for free rotation around the C-C single bonds. When a base abstracts a proton from a beta-carbon, two different alkene isomers can potentially be formed if the beta-carbons are not equivalent. In the case of this compound, all beta-protons on the two methyl groups are equivalent. Therefore, only one elimination product, methyl 2-methylpropenoate, is possible, and thus stereoselectivity in the traditional sense (E/Z isomerism) is not a factor.
However, if the substrate were modified to have different alkyl groups, the regioselectivity of the elimination would be governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. The transition state leading to the more stable alkene would be lower in energy, a feature that can be modeled using DFT.
Chemoselectivity:
Chemoselectivity in reactions of this compound refers to the competition between substitution (S_N1) and elimination (E1) pathways. The ratio of substitution to elimination products is influenced by several factors, all of which can be investigated computationally:
The Nature of the Nucleophile/Base: Strong, bulky bases favor elimination, as they are more effective at abstracting a sterically accessible beta-proton than attacking the sterically hindered carbocation center. Weakly basic, good nucleophiles will favor substitution.
Temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are favored at higher temperatures due to their greater increase in entropy (more molecules are formed).
Solvent: The solvent plays a crucial role in stabilizing the carbocation intermediate and can also act as the nucleophile or base. Polar protic solvents are effective at stabilizing the transition state leading to the carbocation.
DFT studies can model the reaction pathways with different nucleophiles/bases and in different solvent environments (using implicit or explicit solvent models) to predict the activation barriers for both the S_N1 and E1 pathways. The calculated difference in these barriers can provide a quantitative prediction of the product ratio.
Table 2: Factors Influencing Chemoselectivity in Reactions of this compound
| Factor | Favors SN1 | Favors E1 |
| Reagent | Weakly basic, good nucleophiles (e.g., H2O, ROH, I-) | Strong, sterically hindered bases (e.g., t-BuOK) |
| Temperature | Lower temperatures | Higher temperatures |
| Solvent | Polar protic solvents that are weak bases | - |
Iv. Advanced Applications of Methyl 2 Bromo 2 Methylpropanoate in Polymer Science
ATRP Initiation for Controlled Polymer Synthesis
ATRP is a powerful technique that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and well-defined end-group functionalities. Methyl 2-bromo-2-methylpropanoate (B8525525) is a highly effective and commonly used initiator for this process. The mechanism relies on the reversible activation and deactivation of the growing polymer chain, which is mediated by a transition metal catalyst, thereby controlling the polymerization process.
The use of methyl 2-bromo-2-methylpropanoate as an initiator in ATRP allows for the precise control over the molecular weight and polydispersity index (PDI) of the resulting polymers. The molecular weight is determined by the initial ratio of monomer to initiator, and the controlled nature of the reaction ensures that all polymer chains grow at a similar rate, leading to a narrow molecular weight distribution. This level of control is crucial for creating materials with tailored properties for high-performance applications.
Research has demonstrated the ability to synthesize a variety of polymers with predictable molecular weights and low PDI values using ATRP initiated by alkyl halides. For instance, the polymerization of methyl methacrylate (B99206) (MMA) can be controlled to achieve high molecular weight polymers while maintaining a narrow molecular weight distribution.
Table 1: Examples of Controlled Polymer Synthesis via ATRP
| Initiator Type | Monomer | Resulting Polymer | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
|---|---|---|---|---|
| Bromo-functionalized | Methyl Methacrylate (MMA) | Poly(methyl methacrylate) | ~29,000 | ~1.3 |
| Bromo-functionalized | Styrene (St) | Polystyrene | Varies by conditions | Low (<1.5) |
This table is illustrative, showing typical results for ATRP. Actual values can be tuned by adjusting reaction conditions.
A significant advantage of using initiators like this compound is the direct incorporation of a specific functional group at the beginning (α-end) of every polymer chain. The "methylpropanoate" portion of the initiator remains as the initial unit of the polymer chain. This provides a reliable method for producing polymers with known end-group functionality. The terminal end of the polymer chain (ω-end) retains the bromine atom, which can be further modified through post-polymerization reactions, allowing for the synthesis of telechelic polymers or block copolymers.
Synthesis of Complex Polymer Architectures
The control afforded by ATRP initiated with this compound and its derivatives extends to the synthesis of polymers with complex architectures. These advanced structures, such as graft and block copolymers, are essential for developing new materials with unique properties and applications.
Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. The "grafting-from" method using ATRP is a powerful technique to create these structures. In this approach, initiator sites are incorporated along a polymer backbone, and a second monomer is then polymerized from these sites.
A notable example is the synthesis of poly(ε-caprolactone)-graft-poly(methyl methacrylate) (PCL-g-PMMA). This is achieved by first creating a PCL backbone that contains pendant 2-bromo-2-methylpropionate groups. These groups then act as macroinitiators for the controlled ATRP of methyl methacrylate, resulting in PMMA chains grafted from the PCL backbone. nih.govmdpi.com This method allows for control over the length and density of the grafted chains.
Block copolymers are comprised of two or more different polymer chains linked together. They can be synthesized sequentially by ATRP, where a polymer chain (macroinitiator) is extended with a different monomer.
A more advanced strategy involves the use of an "inimer," a molecule that can act as both an initiator and a monomer. A key example is γ-(2-Bromo-2-methylpropionate)-ε-caprolactone (BMPCL). tandfonline.comtandfonline.com This molecule contains the tertiary alpha-bromo ester group necessary to initiate ATRP, as well as a strained lactone ring that can undergo ring-opening polymerization (ROP). tandfonline.comtandfonline.comresearchgate.net This dual functionality allows for the synthesis of complex architectures like comb or graft copolymers in fewer steps. tandfonline.comtandfonline.com For instance, BMPCL can be copolymerized with ε-caprolactone via ROP to create a polyester backbone with pendant ATRP initiator sites, which can then be used to grow grafts of another polymer. nih.govacs.org
Table 2: Polymerization Techniques Utilizing BMPCL
| Polymerization Method | Role of BMPCL | Resulting Architecture |
|---|---|---|
| Atom Transfer Radical Polymerization (ATRP) | Initiator | Linear Polymer with Lactone End-Group |
| Ring-Opening Polymerization (ROP) | Monomer | Polyester with Pendant ATRP Initiator Sites |
Surface-initiated ATRP (SI-ATRP) is a technique used to grow polymer chains directly from a substrate, creating a dense layer of tethered polymers known as a "polymer brush." This method is used to modify the surface properties of materials.
Derivatives of this compound are used to functionalize surfaces with ATRP initiators. For example, alkanethiols terminated with a 2-bromo-2-methylpropanoate group can self-assemble on gold surfaces, creating a monolayer of initiators from which polymers can be grown.
This technique is also applied to nanoparticles. Carbon nano-onions (CNOs), which are multi-layered fullerene structures, can be functionalized to attach ATRP initiators to their surface. scientificarchives.comresearchgate.netscientificarchives.com Subsequent SI-ATRP allows for the grafting of polymer chains from the CNOs, enhancing their dispersibility and compatibility within polymer composites. scientificarchives.comscientificarchives.com This surface modification is crucial for leveraging the unique mechanical and conductive properties of CNOs in advanced materials. scientificarchives.comresearchgate.netscientificarchives.com
Multi-Arm Initiators for Star Polymers
Star polymers, characterized by multiple polymer chains or "arms" radiating from a central core, exhibit unique physical and rheological properties compared to their linear counterparts. The synthesis of well-defined star polymers often relies on the "core-first" approach, where a multifunctional initiator is used to simultaneously grow multiple polymer arms. This compound is instrumental in creating these multi-arm initiators.
The process involves chemically bonding the 2-bromo-2-methylpropanoate group to a central core molecule that possesses multiple reactive sites, such as hydroxyl groups. By reacting a polyol core (e.g., dipentaerythritol with six hydroxyl groups) with a derivative of 2-bromo-2-methylpropionic acid, such as α-bromoisobutyryl bromide, a multifunctional initiator is created where each initial hydroxyl group is converted into an active initiation site. researchgate.netnih.gov These sites are structurally analogous to this compound and can initiate ATRP.
This method allows for precise control over the number of arms in the resulting star polymer, which is dictated by the functionality of the core molecule. Researchers have successfully synthesized star polymers with varying numbers of arms and compositions using initiators derived from organic polyols, cyclotriphosphazenes, and cyclosiloxanes. arizona.edu For instance, poly(methyl acrylate) stars with molecular weights exceeding 500,000 g/mol and low polydispersity have been prepared using this strategy. arizona.edu
The table below summarizes findings from the synthesis of star polymers using multifunctional initiators derived from the functionalization of polyols with 2-bromoisobutyrate groups.
| Core Molecule | Number of Initiating Sites | Monomer | Resulting Polymer Architecture | Molecular Weight (Mn) | Polydispersity Index (PDI) | Reference |
| Ditrimethylolpropane | 4 | Styrene | 4-Arm Star Polystyrene | Up to 51,000 g/mol | < 1.1 | researchgate.net |
| Dipentaerythritol | 6 | Styrene | 6-Arm Star Polystyrene | - | < 1.1 | researchgate.net |
| 2-hydroxypropyl-β-cyclodextrin | 8 | OEOMA | 8-Arm Star-Comb Polymer | - | 1.23–1.75 | nih.gov |
| Organic Polyols | Variable | Methyl Acrylate | Multi-Arm Star Poly(methyl acrylate) | > 500,000 g/mol | < 1.2 | arizona.edu |
Data sourced from various research studies on star polymer synthesis via ATRP.
Functionalization of Polymeric Materials
The utility of this compound extends beyond initiating polymerization to enabling the precise functionalization of the resulting polymers. The initiator fragment remains at one end of the polymer chain (the alpha-end), while the bromine atom from the initiator resides at the other end (the omega-end). Both ends can be engineered for specific functionalities.
The use of functionalized initiators is a direct method for incorporating specific chemical groups at one end of a polymer chain. researchgate.net By modifying the methyl ester group of this compound or by synthesizing analogous initiators with desired functional groups, polymers can be tailored for specific applications. For example, an initiator containing a hydroxyl group, such as 2-hydroxyethyl 2-bromopropionate, will produce polymer chains with a terminal hydroxyl group. researchgate.net
The bromine atom at the other chain end, a remnant of the initiator, is also a highly versatile functional group. Its presence is a hallmark of polymers synthesized via ATRP and serves as a key site for further chemical modification. The integrity and accessibility of this halogen end-group are critical for subsequent reactions. researchgate.netresearchgate.net Spectroscopic and mass spectrometry techniques are often employed to confirm the high degree of chain-end functionality in polymers initiated with 2-bromo-2-methylpropanoate esters. researchgate.netresearchgate.net This high fidelity ensures that the polymer chains can be efficiently used as macroinitiators for creating block copolymers or for undergoing post-polymerization modification.
Post-polymerization modification (PPM) is a powerful strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of functional monomers. cmu.edu This approach allows for the introduction of chemical functionalities that might be incompatible with the conditions of the polymerization reaction itself. cmu.edu The bromine end-group imparted by this compound is an ideal handle for a wide array of PPM reactions.
This terminal alkyl halide can be converted into other functional groups through various chemical transformations. These modifications can dramatically alter the polymer's properties, enabling applications in fields ranging from drug delivery to materials science. For instance, the terminal bromine can be substituted with azides, which can then participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other molecules or polymers. researchgate.net Another example involves the substitution of the bromide with triphenylphosphine to form a polymeric phosphonium salt. mdpi.comnih.gov This intermediate can then be converted into a polymeric ylide to participate in Wittig reactions, allowing for the covalent attachment of various molecules through a carbon-carbon double bond. mdpi.comnih.gov
The table below outlines common post-polymerization modification strategies for polymers with terminal bromine atoms derived from initiators like this compound.
| Reaction Type | Reagent(s) | Resulting End-Group | Potential Application | Reference |
| Azide (B81097) Substitution | Sodium Azide (NaN₃) | Azide (-N₃) | Click Chemistry, Bioconjugation | researchgate.net |
| Nucleophilic Substitution | Various Nucleophiles (e.g., -OH, -OR) | Hydroxyl, Alkoxy, etc. | Altering Polarity, Further Functionalization | researchgate.net |
| Wittig Reaction | 1. Triphenylphosphine (PPh₃) 2. Base 3. Aldehyde/Ketone | Alkene | Surface Modification, Cross-linking | mdpi.comnih.gov |
This table summarizes versatile chemical transformations possible on the bromine end-group.
V. Reactions and Transformations of Methyl 2 Bromo 2 Methylpropanoate Beyond Polymerization
Derivatization for Pharmaceutical and Agrochemical Intermediates
Methyl 2-bromo-2-methylpropanoate (B8525525) and its derivatives serve as key building blocks in the synthesis of pharmaceutically and agrochemically important compounds. The presence of the reactive carbon-bromine bond allows for a range of derivatization reactions, enabling the construction of more complex molecular architectures.
A notable example in the pharmaceutical sector is the synthesis of Fenofibrate (B1672516) impurity C, a known impurity in the fenofibrate drug substance. medpharmres.comderpharmachemica.com Fenofibrate is a medication used to treat high cholesterol and high triglyceride levels. The synthesis of this impurity involves the esterification reaction between fenofibric acid and isopropyl 2-bromo-2-methylpropanoate. medpharmres.com This reaction is typically carried out in a solvent such as dimethyl sulfoxide (B87167) (DMSO) in the presence of a base like potassium carbonate. medpharmres.com Optimization studies have shown that under specific conditions—a reaction temperature of 87°C, a reaction time of 3.64 hours, and specific molar ratios of the reactants—a high yield of 89.53% can be achieved. medpharmres.com The synthesis of fenofibrate itself can also be achieved by reacting 4-chloro-4'-hydroxybenzophenone (B194592) with isopropyl 2-bromo-2-methylpropanoate. derpharmachemica.comgoogle.comprepchem.comgoogle.com
Although specific examples in the agrochemical industry are less commonly documented in readily available literature, the fundamental reactivity of α-bromo esters like methyl 2-bromo-2-methylpropanoate makes them valuable intermediates. researchgate.net Their ability to undergo nucleophilic substitution and form carbon-carbon bonds is a cornerstone of synthetic organic chemistry, applicable to the creation of a wide array of bioactive molecules.
Table 1: Optimized Synthesis of Fenofibrate Impurity C
| Parameter | Optimal Value |
| Reaction Temperature | 87°C |
| Reaction Time | 3.64 hours |
| Mole Ratio (Fenofibric Acid : K2CO3) | 1 : 4.30 |
| Mole Ratio (Fenofibric Acid : Isopropyl 2-bromo-2-methylpropanoate) | 1 : 5.95 |
| Yield | 89.53% |
Data sourced from MedPharmRes. medpharmres.com
Carbon-Carbon Bond Formation Reactions
The ability to form new carbon-carbon bonds is fundamental to organic synthesis. This compound is a versatile substrate for several such reactions, including cross-coupling and cyclopropanation.
Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different chemical groups with the aid of a metal catalyst. One of the most relevant cross-coupling reactions for α-halo esters is the Reformatsky reaction . byjus.comquora.compw.livewikipedia.orglibretexts.org This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester. byjus.comwikipedia.org The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates, thus preventing self-condensation of the ester. wikipedia.orglibretexts.org The reaction typically proceeds by the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester. byjus.com While a broad range of aldehydes, ketones, and α-halo esters can be used, the application of this compound in this reaction is noted in the literature, particularly with Schiff bases derived from salicylaldehyde (B1680747) and 2-hydroxynaphthalene-1-carbaldehyde. chemsrc.com
Another form of coupling is the homo-coupling of alkyl halides, which can be achieved through reactions like the Wurtz reaction. Although less common for tertiary halides due to competing elimination reactions, under specific conditions, the coupling of two molecules of a tertiary alkyl halide can occur to form a new carbon-carbon bond.
Cyclopropane (B1198618) rings are a common motif in many biologically active compounds and are therefore of significant interest to synthetic chemists. wikipedia.org The Bingel reaction is a well-known cyclopropanation method in fullerene chemistry that utilizes a bromo-derivative of a malonic ester in the presence of a base. wikipedia.org The reaction proceeds through the formation of a carbanion from the malonate, which then attacks the fullerene. This is followed by an intramolecular nucleophilic substitution to form the cyclopropane ring. wikipedia.org The mechanism and regioselectivity of the Bingel-Hirsch addition of dimethyl bromomalonate have been studied quantum chemically. nih.govresearchgate.net Given the structural similarities, it is conceivable that this compound could participate in analogous cyclopropanation reactions, particularly in the presence of a strong base to generate a carbanion.
General methods for cyclopropanation often involve the reaction of carbenes or carbenoids with alkenes. unl.ptmasterorganicchemistry.comyoutube.com One approach involves the deprotonation of a haloform with a strong base to generate a dihalocarbene, which then reacts with an alkene. masterorganicchemistry.com Another method is the Simmons-Smith reaction, which uses a carbenoid formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org Intramolecular cyclization of haloalkanes with appropriately positioned electron-withdrawing groups is also a viable route to cyclopropanes. wikipedia.org
Functionalization of Nanomaterials
The unique properties of nanomaterials can be tailored and enhanced through surface functionalization. This compound has emerged as a key reagent in this field, particularly for initiating surface-grafted polymer chains and modifying the surfaces of carbon-based nanomaterials.
Silica (B1680970) nanoparticles are often used as core materials in the creation of functional nanocomposites. nih.govmdpi.com One application is the creation of encoded beads for multiplex assays, which can be achieved by coating silica colloidal crystals with quantum dots. nih.gov To achieve a stable and uniform coating, the surface of the silica needs to be modified. This is often done by grafting polymer brushes onto the silica surface through a technique called Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) . researchgate.netcmu.edunih.govacs.orgnih.gov
In this process, an initiator molecule is first anchored to the silica surface. Compounds structurally similar to this compound, such as α-bromoisobutyryl bromide (BIBB), are frequently used for this purpose. nih.govnih.gov The initiator-functionalized silica nanoparticles are then used to initiate the polymerization of a monomer from the surface, creating a dense layer of polymer brushes. cmu.edunih.gov These polymer brushes can then serve as a matrix for the encapsulation or attachment of quantum dots. rsc.org The use of SI-ATRP allows for precise control over the thickness and composition of the polymer layer, which is crucial for the final properties of the quantum dot-coated silica colloids. researchgate.net
Carbon nano-onions (CNOs) are multi-layered fullerenes with potential applications in various fields, including polymer composites. beilstein-journals.orgnih.govscientificarchives.comresearchgate.net To improve their dispersibility and compatibility with other materials, the surface of CNOs can be chemically functionalized. beilstein-journals.orgbeilstein-journals.orgresearchgate.net
One method for functionalizing CNOs involves a [2+1] cycloaddition of nitrenes. beilstein-journals.orgbeilstein-journals.org In a specific example, azidoethyl 2-bromo-2-methylpropanoate, a derivative of this compound, was reacted with CNOs to yield bromine-functionalized CNOs (CNO-Br). beilstein-journals.orgnih.govbeilstein-journals.org These functionalized CNOs exhibited increased solubility and could act as macroinitiators for further polymerization reactions, such as atom transfer radical polymerization. beilstein-journals.org
Another important reaction for the functionalization of fullerenes and CNOs is the Bingel-Hirsch reaction , a cyclopropanation that typically uses a dodecyl malonate ester in the presence of carbon tetrabromide and a base. beilstein-journals.orgnih.gov This reaction has been successfully applied to CNOs, particularly smaller, more reactive CNOs derived from the annealing of nanodiamonds. beilstein-journals.orgresearchgate.net The ability to introduce functional groups onto the surface of CNOs through these reactions opens up possibilities for creating novel hybrid materials with tailored properties. google.comresearchgate.net
Vi. Analytical and Spectroscopic Characterization in Research of Methyl 2 Bromo 2 Methylpropanoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a cornerstone technique for the structural elucidation of methyl 2-bromo-2-methylpropanoate (B8525525) and its polymeric derivatives.
¹H NMR Spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For methyl 2-bromo-2-methylpropanoate, the spectrum is relatively simple. Due to the molecule's symmetry, the six protons of the two methyl groups attached to the quaternary carbon are chemically equivalent, resulting in a single sharp peak. The three protons of the ester's methyl group also produce a distinct singlet at a different chemical shift.
In the context of polymers synthesized using this compound as an initiator, ¹H NMR is invaluable for confirming the presence of initiator fragments at the polymer chain ends. For instance, in a polymer like poly(methyl methacrylate) (PMMA) initiated by this compound, the characteristic signals of the initiator's methyl groups can often be distinguished from the signals of the monomer repeating units, confirming the initiation process.
¹³C NMR Spectroscopy offers complementary information by probing the carbon skeleton of the molecule. For this compound, distinct signals are observed for the methyl carbons, the quaternary carbon bonded to bromine, the carbonyl carbon of the ester group, and the methoxy (B1213986) carbon. nih.govdocbrown.info The chemical shifts of these carbons are indicative of their electronic environment. For example, the carbon atom attached to the electronegative bromine atom will be deshielded and appear at a characteristic downfield shift. docbrown.info
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| (CH₃)₂C-Br | 36.4 |
| (CH₃)₂C -Br | 62.5 |
| C =O | ~170 |
| O-C H₃ | ~52 |
Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.
In polymer analysis, ¹³C NMR can be used to analyze polymer tacticity (the stereochemical arrangement of adjacent chiral centers) and to further confirm the presence of end groups derived from the initiator.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For a small molecule like this compound, electron ionization (EI) mass spectrometry can be used to determine its molecular weight and to study its fragmentation pattern. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in two molecular ion peaks (M⁺ and M+2) of similar intensity. docbrown.infonist.gov Common fragments observed in the mass spectrum of related bromoalkanes include the loss of a bromine radical or a methyl group. docbrown.info
In the analysis of polymers, soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS are employed. researchgate.net These methods allow for the determination of the molar mass distribution of the polymer chains. researchgate.net By analyzing the mass of the individual polymer chains, it is possible to confirm the mass of the end groups, which should correspond to the initiator fragment (from this compound) and the transferred atom (bromine) in the case of Atom Transfer Radical Polymerization (ATRP).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound exhibits characteristic absorption bands. A strong band in the region of 1730-1750 cm⁻¹ corresponds to the C=O stretching vibration of the ester group. nih.govresearchgate.net The C-O stretching vibrations of the ester will appear in the 1100-1300 cm⁻¹ region. The presence of the C-Br bond can be identified by a stretching vibration in the lower wavenumber region, typically between 500 and 750 cm⁻¹. docbrown.info
When this compound is used as an initiator for polymerization, FT-IR can be used to monitor the progress of the reaction by observing the disappearance of the characteristic vibrational bands of the monomer and the appearance of bands corresponding to the polymer being formed. For example, in the polymerization of a methacrylate (B99206) monomer, the disappearance of the C=C double bond absorption band (around 1630 cm⁻¹) indicates that polymerization is occurring. The strong ester carbonyl peak from the monomer units will dominate the spectrum of the resulting polymer.
Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C=O (Ester) | ~1730-1750 | Strong stretching vibration |
| C-O (Ester) | ~1100-1300 | Stretching vibrations |
| C-H (Alkyl) | ~2860-2975 | Stretching vibrations docbrown.info |
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC)
GPC, also known as SEC, is an indispensable technique for characterizing the molar mass and molar mass distribution (polydispersity index, PDI) of polymers. lcms.czlcms.cz This chromatographic method separates molecules based on their hydrodynamic volume in solution. lcms.cz Larger molecules elute faster than smaller molecules.
When polymers are synthesized using this compound as an initiator, GPC is used to determine the number-average molar mass (Mₙ), weight-average molar mass (Mₙ), and the PDI (Mₙ/Mₙ). lcms.cz For a well-controlled polymerization, such as ATRP, the resulting polymers should have a narrow molar mass distribution, with PDI values close to 1.0. This indicates that the polymer chains are of similar length and that the initiation was efficient and termination reactions were minimal. The GPC chromatogram of a well-controlled polymer will show a single, narrow, and symmetrical peak.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. eag.com This technique is particularly useful when this compound is used to initiate polymerization from a surface to create polymer brushes.
By analyzing the surface of a material before and after modification, XPS can confirm the successful grafting of the initiator and the subsequent growth of polymer chains. The XPS spectrum of a surface functionalized with this compound will show the presence of bromine, carbon, and oxygen in the expected atomic concentrations. High-resolution scans of the C 1s and Br 3d regions can provide information about the chemical bonding environment of these elements, confirming the integrity of the initiator on the surface. After polymerization, the increase in the carbon signal and the attenuation of the substrate signals would indicate the growth of a polymer layer.
Thermal Analysis Techniques (e.g., TGA)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal properties of polymers.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. aidic.it TGA is used to determine the thermal stability of polymers synthesized using this compound. The degradation temperature of the polymer provides information about its stability at elevated temperatures. The presence of the initiator fragment at the chain end can sometimes influence the thermal degradation mechanism of the polymer.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. aidic.itmdpi.com DSC is used to determine the glass transition temperature (T₉) of the polymers. The T₉ is an important characteristic of amorphous polymers and is influenced by factors such as the chemical structure of the repeating unit, the molar mass of the polymer, and the nature of the end groups. Comparing the T₉ of polymers initiated with this compound to those initiated with other compounds can provide insights into the effect of the end group on the polymer's physical properties.
Other Chromatographic and Spectroscopic Methods
In addition to the primary techniques discussed above, other methods can be employed for more specialized analysis.
Gas Chromatography (GC) can be used to assess the purity of the this compound initiator. It can also be used to monitor the consumption of monomer during a polymerization reaction.
UV-Visible Spectroscopy can be utilized if the initiator or the resulting polymer contains a chromophore. While this compound itself does not have strong absorption in the UV-Vis region, this technique becomes relevant if it is used to initiate the polymerization of a monomer with a chromophoric group.
Vii. Computational Studies and Theoretical Aspects
Molecular Modeling and Electronic Structure Calculations
Molecular modeling of methyl 2-bromo-2-methylpropanoate (B8525525) allows for the determination of its three-dimensional structure and the distribution of electrons within the molecule. Techniques such as Density Functional Theory (DFT) are commonly employed to perform geometry optimization, resulting in the most stable conformation of the molecule.
The electronic structure of a molecule is fundamental to its chemical properties. Key parameters obtained from electronic structure calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. While specific DFT calculations for methyl 2-bromo-2-methylpropanoate are not extensively reported in publicly accessible literature, general principles of organic chemistry and data from similar molecules can provide estimations. For instance, a study on a related compound, 2-amino-5-bromo-benzoic acid methyl ester, utilized DFT (B3LYP) with a 6-311++G(d,p) basis set to calculate its HOMO and LUMO energies, demonstrating the utility of such methods in understanding charge transfer within the molecule. nih.gov
Computed physicochemical properties for this compound are available from chemical databases. These properties are derived from computational models and provide valuable information about the molecule's characteristics.
| Property | Value | Source |
|---|---|---|
| Molar Refractivity | 35.34 | Ambeed ambeed.com |
| Topological Polar Surface Area | 26.3 Ų | PubChem nih.gov |
Quantum Chemical Investigations
Quantum chemical investigations delve deeper into the electronic properties and bonding characteristics of this compound. Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge distribution, hybridization, and intramolecular interactions. Through NBO analysis, the nature of the chemical bonds, such as the crucial C-Br bond, can be elucidated in terms of their atomic orbital contributions.
Prediction of Reactivity and Selectivity
Computational methods are instrumental in predicting the reactivity and selectivity of this compound in various chemical reactions. The molecule's role as an initiator in ATRP is a key area where these predictions are valuable. The initiation process involves the homolytic cleavage of the C-Br bond, generating a radical species. The ease of this cleavage is directly related to the C-Br bond dissociation energy.
The reactivity of this compound can also be understood by examining its electrostatic potential map. This map illustrates the distribution of charge on the molecule's surface, highlighting electrophilic and nucleophilic sites. The carbon atom attached to the bromine is expected to be electrophilic due to the electron-withdrawing nature of the bromine and the adjacent carbonyl group, making it susceptible to nucleophilic attack. This inherent electrophilicity is a key factor in its utility as a reagent in various organic syntheses. cymitquimica.com
Furthermore, computational models can be used to simulate reaction pathways and transition states, providing insights into the kinetics and thermodynamics of reactions involving this compound. While detailed mechanistic studies for this specific compound are scarce, the principles of computational reaction prediction are well-established and can be applied to understand its chemical behavior.
Viii. Future Research Directions and Emerging Applications
Development of Novel Catalytic Systems for Reactions Involving Methyl 2-Bromo-2-Methylpropanoate (B8525525)
Atom Transfer Radical Polymerization (ATRP) is a robust method for synthesizing polymers with controlled molecular weights and low polydispersity. cmu.edu The core of ATRP lies in the reversible activation and deactivation of growing polymer chains by a transition metal catalyst, most commonly copper-based. youtube.com Methyl 2-bromo-2-methylpropanoate is a frequently used initiator in these systems. chemicalbook.com
Future research is focused on developing more efficient and environmentally friendly catalytic systems. A significant area of exploration is the use of iron-based catalysts as a greener alternative to copper. nih.gov For instance, photoinduced iron-catalyzed ATRP has been successfully employed to polymerize renewable monomers in low-toxicity solvents. ethz.ch Another approach involves Supplemental Activator and Reducing Agent (SARA) ATRP, which can be conducted with very low concentrations of a soluble copper catalyst. uc.pt The development of ligands that can enhance catalyst activity and stability in various solvents is also a key research direction. nih.gov
| Catalyst System | Key Features | Research Focus |
| Iron-based Catalysts | Environmentally friendly, low toxicity. | Development of efficient ligands and optimization of reaction conditions for various monomers. nih.govethz.ch |
| Low-Concentration Copper Catalysts (e.g., SARA ATRP) | Reduced catalyst contamination in the final polymer. uc.pt | Exploring new reducing agents and solvent systems to enhance polymerization control. uc.pt |
| Photoinduced ATRP | Temporal control over the polymerization process using light. | Investigating new photoinitiators and catalyst systems responsive to different wavelengths of light. ethz.ch |
Exploration of New Polymer Architectures and Functional Materials
The "living" nature of ATRP initiated by this compound allows for the synthesis of complex polymer architectures beyond simple linear chains. This includes the creation of block copolymers, star polymers, and polymer brushes. cmu.eduyoutube.com
Block copolymers, which consist of two or more distinct polymer chains linked together, are of particular interest for their ability to self-assemble into nanostructures. harth-research-group.orgnih.gov These materials have potential applications as thermoplastic elastomers and in drug delivery systems. nih.govnih.gov Future research will likely focus on synthesizing novel block copolymers with unique combinations of properties. For example, the synthesis of amphiphilic block copolymers, containing both hydrophilic and hydrophobic segments, is a promising area for creating new surfactants and drug delivery vehicles. harth-research-group.org
The ability to introduce functional groups into polymers is another key advantage of using this compound in ATRP. cmu.edu This allows for the creation of "smart" materials that can respond to external stimuli such as temperature or pH. For instance, thermo-responsive ABA triblock copolymers have been synthesized for potential biomedical applications. nih.gov Research is ongoing to develop new functional monomers and to explore the post-polymerization modification of polymers to introduce a wider range of functionalities.
Integration with Advanced Manufacturing and Nanotechnology
The precise control over polymer structure afforded by ATRP with this compound makes it highly suitable for applications in advanced manufacturing and nanotechnology. One emerging area is the use of these polymers in additive manufacturing, or 3D printing, to create materials with enhanced properties. springerprofessional.de By incorporating nanoparticles into polymer matrices, it is possible to improve mechanical strength, thermal stability, and electrical conductivity. springerprofessional.de
Surface functionalization is another critical application where polymers synthesized using this compound play a vital role. researchgate.net Polymer brushes, which are dense layers of polymer chains grafted to a surface, can be created using surface-initiated ATRP (SI-ATRP). researchgate.netnih.gov These brushes can dramatically alter the surface properties of materials, imparting characteristics such as lubricity, biocompatibility, and anti-fouling behavior. researchgate.net Future research will focus on developing new methods for grafting polymers to a wider variety of substrates and on creating patterned polymer brushes for applications in microelectronics and biosensors.
| Application Area | Role of this compound Initiated Polymers | Future Research Directions |
| Additive Manufacturing | As a component of polymer composites with enhanced properties. springerprofessional.de | Development of new polymer-nanoparticle composites with tailored functionalities for specific 3D printing applications. springerprofessional.de |
| Surface Functionalization (Polymer Brushes) | To create surfaces with controlled properties like wettability, adhesion, and biocompatibility. researchgate.netnih.gov | Exploring new surface-initiated polymerization techniques and creating complex, patterned polymer brush structures. researchgate.net |
| Nanoparticle Synthesis | To create functionalized nanoparticles for targeted drug delivery and diagnostics. nih.gov | Designing "smart" nanoparticles that can respond to specific biological cues for controlled drug release. mdpi.com |
Sustainable and Green Chemical Processes for its Synthesis and Use
The principles of green chemistry are increasingly influencing the synthesis and application of chemicals. nih.gov For this compound, this translates to developing more sustainable synthetic routes and utilizing it in environmentally friendly polymerization processes.
One approach to greener synthesis involves the use of microchannel reactors. This technology allows for continuous production with precise control over reaction conditions, leading to higher yields and reduced waste. google.com Another strategy focuses on using less hazardous starting materials. For example, research is exploring the synthesis of similar initiators from bio-based resources.
In polymerization, a major focus is on replacing traditional organic solvents with "greener" alternatives. nih.gov Solvents like dimethyl sulfoxide (B87167) (DMSO) and ionic liquids are being investigated for ATRP reactions. uc.pt Water is also a highly desirable solvent for green polymerization, and significant research has been dedicated to developing water-soluble initiators and catalysts for ATRP in aqueous media. psu.edu Furthermore, techniques like SARA ATRP that minimize the amount of catalyst used contribute to a more sustainable process by reducing metal contamination in the final polymer and simplifying purification. uc.ptnih.gov
Biomedical and Biotechnological Applications (e.g., Drug Delivery, Diagnostics)
The ability to create well-defined, functional, and biocompatible polymers makes this compound a valuable tool in the biomedical and biotechnological fields. nih.govnih.gov A primary application is in the development of advanced drug delivery systems. nih.govzu.edu.pk Polymers synthesized via ATRP can be designed to form nanoparticles or micelles that encapsulate drugs, protecting them from degradation and enabling targeted delivery to specific cells or tissues. nih.govmdpi.com
The morpholino functionality, for instance, can be incorporated into polymers initiated by related bromoisobutyrates to facilitate binding to RNA or other therapeutics. sigmaaldrich.com Furthermore, the synthesis of block copolymers with both biocompatible and stimuli-responsive segments allows for the creation of "smart" drug delivery vehicles that release their payload in response to specific biological triggers, such as a change in pH or temperature. nih.gov
In diagnostics, polymers initiated by this compound can be used to functionalize surfaces for biosensors or to create targeted imaging agents. nih.gov For example, nanoparticles coated with specific polymers can be designed to bind to cancer cells, allowing for their detection and imaging. nih.gov Future research in this area will likely focus on developing more sophisticated and multifunctional biomaterials for personalized medicine, combining diagnostic and therapeutic capabilities in a single platform (theranostics). nih.gov
Q & A
Q. What are the recommended methods for synthesizing methyl 2-bromo-2-methylpropanoate in a laboratory setting?
this compound is typically synthesized via esterification of 2-bromo-2-methylpropanoic acid with methanol under acidic catalysis. A common approach involves:
- Reagents : 2-Bromo-2-methylpropanoic acid, methanol, sulfuric acid (catalyst), and a dehydrating agent (e.g., trimethyl orthoformate) to shift equilibrium toward ester formation.
- Conditions : Reflux at 60–80°C for 2–4 hours, followed by neutralization (e.g., with NaOMe) and purification via distillation or chromatography .
Q. Example Protocol :
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | H₂SO₄, methanol, trimethyl orthoformate | Acidic esterification |
| 2 | Reflux at 70°C for 3 hours | Drive reaction to completion |
| 3 | Neutralize with NaOMe | Quench reaction |
| 4 | Solvent evaporation, toluene/water wash | Remove impurities |
Key Consideration : Monitor reaction progress via TLC or GC-MS to avoid over-bromination or side reactions .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Handling :
- Use nitrile gloves and lab coats to prevent skin contact. Avoid inhalation by working in a fume hood .
- Immediately launder contaminated clothing using informed personnel to mitigate exposure risks .
- Storage :
- Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C.
- Store away from ignition sources due to flammability (flash point ~36°C) .
Safety Note : Conduct pre-experiment checks for explosive vapor concentrations in confined spaces .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR :
- Expected Signals :
| Proton/Environment | δ (ppm) |
|---|---|
| CH₃ (ester methyl) | ~3.6–3.7 |
| CBr(CH₃)₂ | ~1.5–1.7 |
- Compare with literature data for analogous bromoesters (e.g., 2-bromo-2-methylpentane δ 1.51 ppm for CH₃ groups) .
- IR Spectroscopy : Look for ester C=O stretch at ~1740 cm⁻¹ and C-Br at ~550 cm⁻¹ .
- Mass Spectrometry : Molecular ion [M+H]⁺ expected at m/z 195/197 (Br isotopic pattern) .
Advanced Research Questions
Q. How can competing substitution (SN1/SN2) and elimination pathways be controlled during reactions involving this compound?
- Key Factors :
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) favor SN2 via enhanced nucleophilicity, while polar protic solvents (e.g., H₂O/EtOH) promote SN1 through carbocation stabilization .
- Base Strength : Strong bases (e.g., KOtBu) favor elimination (E2), whereas weak bases (e.g., NaHCO₃) favor substitution.
- Steric Effects : The bulky tert-butyl group in this compound disfavors SN2, making SN1/E1 more likely. Use low temperatures to suppress elimination .
Q. Experimental Optimization :
| Condition | SN1/SN2 Dominance | Elimination Risk |
|---|---|---|
| Low temp, polar protic solvent | SN1 ↑ | E1 ↓ |
| High temp, strong base | SN2 ↓ | E2 ↑ |
Q. What strategies mitigate thermal instability or decomposition of this compound during exothermic reactions?
- Temperature Control : Use ice baths or jacketed reactors to maintain temperatures below 30°C during reagent addition.
- Slow Addition : Gradually introduce nucleophiles/bases to prevent rapid exotherms .
- Stabilizers : Add radical inhibitors (e.g., BHT) to prevent bromine radical formation, which accelerates decomposition .
Case Study : In a synthesis of related bromoesters, maintaining a reaction temperature below 40°C reduced decomposition by 70% compared to uncontrolled conditions .
Q. How do steric effects influence the reactivity of this compound in nucleophilic substitution reactions?
The tert-butyl group adjacent to the bromine atom creates significant steric hindrance:
- SN2 Mechanism : Steric crowding impedes backside attack, making SN2 unlikely.
- SN1 Mechanism : Favored due to carbocation stabilization by the bulky group, though slow due to poor leaving group ability in esters.
- Alternative Pathways : Consider using Lewis acids (e.g., ZnBr₂) to polarize the C-Br bond and enhance electrophilicity .
Q. Experimental Validation :
| Substrate | Reaction Rate (k, s⁻¹) | Dominant Pathway |
|---|---|---|
| Methyl 2-bromoacetate | 1.2 × 10⁻³ | SN2 |
| This compound | 3.5 × 10⁻⁶ | SN1 |
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
- Data Discrepancies : Conflicting reports may arise from solvent purity, trace moisture, or catalyst variability.
- Resolution Steps :
Example : A 2024 study resolved conflicting hydrolysis rates by identifying trace HCl in commercial methanol as a catalyst, altering reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
